molecular formula C12H9ClF3NO2 B12837012 7-Chloro-4-trifluoromethyl-1H-indole-2-carboxylic acid ethyl ester

7-Chloro-4-trifluoromethyl-1H-indole-2-carboxylic acid ethyl ester

Cat. No.: B12837012
M. Wt: 291.65 g/mol
InChI Key: LZAVZQMRWIRPHF-UHFFFAOYSA-N
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Description

7-Chloro-4-trifluoromethyl-1H-indole-2-carboxylic acid ethyl ester, with the molecular formula C 12 H 9 ClF 3 NO 2 , is a versatile indole-based chemical building block of significant interest in medicinal chemistry and drug discovery . The indole scaffold is a privileged structure in pharmaceutical development due to its ability to interact with diverse biological targets . This particular compound features a chloro and a trifluoromethyl group on the indole core, modifications known to enhance lipophilicity and metabolic stability, making it a valuable intermediate for the synthesis of more complex molecules . The core indole-2-carboxylic acid structure has been identified as a promising scaffold for the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs) . Research demonstrates that the indole nitrogen and the 2-carboxylate group can chelate the two Mg 2+ ions within the enzyme's active site, a mechanism critical for the inhibitory activity of INSTIs . The presence of the 4-trifluoromethyl group and the 7-chloro substituent provides strategic positions for further structural optimization to improve binding affinity and explore interactions with hydrophobic cavities and viral DNA . Consequently, this ester is a key precursor for generating targeted libraries of compounds for antiviral research, specifically aimed at overcoming drug resistance in HIV therapy . For research purposes only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 7-chloro-4-(trifluoromethyl)-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClF3NO2/c1-2-19-11(18)9-5-6-7(12(14,15)16)3-4-8(13)10(6)17-9/h3-5,17H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZAVZQMRWIRPHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC(=C2N1)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Indole Core Construction and Substitution

  • Indole ring formation : The Hemetsberger indole synthesis is often employed, where substituted benzaldehydes react with ethyl azidoacetate under basic conditions to form alkenyl azides, which upon heating cyclize to 4-bromo-indole intermediates with yields ranging from 30% to 93% depending on substituents.

  • Alternative Fischer indole synthesis : Used for certain substituted indoles, involving phenylhydrazine derivatives and ketones or aldehydes under acidic conditions.

  • Introduction of chloro and trifluoromethyl groups : The chloro substituent at the 7-position is introduced either by starting from 7-chloro-substituted benzaldehydes or by selective halogenation of the indole ring using reagents like N-bromosuccinimide (NBS) or other halogenating agents. The trifluoromethyl group at the 4-position is introduced via electrophilic trifluoromethylation reagents or by using trifluoromethyl-substituted starting materials.

Esterification of the Carboxylic Acid

  • The 2-carboxylic acid group is esterified to the ethyl ester using standard esterification methods, such as treatment with ethanol in the presence of acid catalysts or via reaction with ethyl chloroformate or ethyl iodide under basic conditions.

  • Esterification yields are generally high, with reported yields around 90% or more.

Functional Group Transformations and Purifications

  • Formylation at the 3-position via the Vilsmeier–Haack reaction is used to introduce formyl groups, which can be further reduced to hydroxymethyl derivatives or converted to other functional groups.

  • Reduction reactions (e.g., Meerwein–Ponndorf–Verley reduction) and amide coupling reactions are used for further functionalization when needed.

  • Purification is typically achieved by crystallization or chromatographic methods, ensuring high purity (>95%) of the final ester product.

Representative Synthetic Route (Summary)

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Condensation of substituted benzaldehyde with ethyl azidoacetate Sodium ethoxide, heat (180 °C) 30-93 Formation of alkenyl azide intermediate and cyclization to indole
2 Halogenation (Chlorination) at 7-position N-bromosuccinimide (NBS) or other halogenating agents High Selective halogenation of indole ring
3 Introduction of trifluoromethyl group Electrophilic trifluoromethylation reagents or trifluoromethyl-substituted precursors Moderate to high Enhances lipophilicity and biological activity
4 Esterification of carboxylic acid Ethanol, acid catalyst or ethyl chloroformate ~90 Formation of ethyl ester
5 Purification Crystallization or chromatography - Ensures >95% purity

Experimental Data and Yields

  • A typical esterification of 7-chloroindole-2-carboxylic acid to its ethyl ester was reported with a 92% yield using sodium hydroxide in methanol/water reflux, followed by acidification and crystallization.

  • Hydrolysis and subsequent esterification steps are performed under mild conditions (e.g., lithium hydroxide in ethanol/water at ambient temperature for 18 hours) to afford high purity products.

  • The Vilsmeier–Haack formylation at C3 position proceeds with high yield (~95%), facilitating further functionalization.

Research Findings and Notes

  • The presence of the trifluoromethyl and chloro substituents significantly influences the chemical stability and biological activity of the compound, making the synthetic route design critical to maintain these groups intact during reactions.

  • The synthetic methods allow for structural modifications at various positions on the indole ring, enabling the preparation of analogues for biological evaluation.

  • The ester group is a key functional handle for further derivatization or hydrolysis to the acid form, depending on the intended application.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating bioactive intermediates.

ConditionsReagentsTemperatureYieldSource
AlkalineNaOH/EtOH/H<sub>2</sub>OReflux (80°C)92%
AcidicHCl (10%)Ambient89%
  • Mechanism : Base-catalyzed hydrolysis proceeds via nucleophilic attack of hydroxide on the ester carbonyl, forming a tetrahedral intermediate that collapses to release ethanol and the carboxylate anion.

Nucleophilic Aromatic Substitution

The chloro substituent at position 7 participates in nucleophilic displacement reactions, particularly with amines or alkoxides.

Reaction PartnerConditionsProductYieldSource
Substituted anilinesPd(OAc)<sub>2</sub>, Cs<sub>2</sub>CO<sub>3</sub>, XPhos, 1,4-dioxaneC6-Aryl derivatives63–82%
  • Key Insight : Palladium-catalyzed Buchwald-Hartwig amination enables selective substitution at the indole’s C6 position, expanding structural diversity for pharmacological applications .

Reductive Transformations

The trifluoromethyl group enhances electron-withdrawing effects, facilitating reductions at adjacent positions.

Reaction TypeReagentsTargetYieldNotes
Meerwein-Ponndorf-Verley reductionAl(O-i-Pr)<sub>3</sub>, i-PrOHHydroxymethyl derivative95%Requires regioselective control

Electrophilic Aromatic Substitution

The indole core undergoes electrophilic substitution at electron-rich positions (C3/C5), though steric and electronic effects from substituents modulate reactivity.

ElectrophileConditionsProductYieldSource
Formylation (Vilsmeier-Haack)POCl<sub>3</sub>, DMFC3-Formyl derivative95%

Cross-Coupling Reactions

The compound participates in metal-catalyzed couplings to introduce aryl or alkyl groups:

Reaction TypeCatalystsLigandsApplicationsYieldSource
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>-Biaryl derivatives70–85%Inferred from analog data

Decarboxylation Pathways

While direct decarboxylation of the ethyl ester is less common, the hydrolyzed carboxylic acid derivative can undergo thermal or metal-catalyzed decarboxylation to form trifluoromethyl-substituted indoles.

Comparative Reactivity Table

Reaction TypeRate (Relative to Non-Halogenated Analog)Activating/Deactivating Effects
Ester Hydrolysis1.5× fasterElectron-withdrawing CF<sub>3</sub> stabilizes transition state
C7 Chlorine Substitution3× slower vs. C6-ClSteric hindrance from CF<sub>3</sub> reduces accessibility

Scientific Research Applications

Pharmaceutical Development

7-Chloro-4-trifluoromethyl-1H-indole-2-carboxylic acid ethyl ester has been investigated for its potential as an anti-cancer agent, particularly due to its structural similarity to known inhibitors of protein-protein interactions involved in tumor progression. Research indicates that compounds within the indole family can modulate various biological pathways, making them suitable candidates for further pharmacological studies .

Studies have shown that derivatives of indole compounds exhibit significant biological activities including anti-inflammatory, antimicrobial, and anticancer effects. The trifluoromethyl group enhances the metabolic stability and bioactivity of the compound, making it a valuable scaffold for drug design .

Synthetic Chemistry

The compound serves as an important intermediate in the synthesis of various biologically active molecules. Its ability to undergo further chemical transformations allows chemists to create diverse derivatives that can be screened for specific biological activities .

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several indole derivatives, including this compound, and evaluated their efficacy against cancer cell lines. The results demonstrated that this compound exhibited potent cytotoxicity against specific cancer types, suggesting its potential as a lead compound for further development .

Case Study 2: Anti-inflammatory Properties

Another research effort focused on evaluating the anti-inflammatory properties of various indole derivatives. The study found that compounds similar to this compound significantly reduced inflammation markers in vitro, indicating their potential therapeutic use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 7-Chloro-4-trifluoromethyl-1H-indole-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

Table 1: Structural Comparison of Indole Derivatives

Compound Name Substituent Positions Functional Groups Molecular Formula Key References
7-Chloro-4-trifluoromethyl-1H-indole-2-carboxylic acid ethyl ester 7-Cl, 4-CF₃, 2-COOEt Ethyl ester, CF₃, Cl C₁₂H₉ClF₃NO₂
Methyl 2-Chloro-1H-indole-3-carboxylate 2-Cl, 3-COOMe Methyl ester, Cl C₁₀H₈ClNO₂
Ethyl 5-methoxyindole-2-carboxylate 5-OCH₃, 2-COOEt Ethyl ester, methoxy C₁₂H₁₃NO₃
7-Fluoro-2H-isoindole-1-carboxylic acid ethyl ester 7-F (isoindole core), 1-COOEt Ethyl ester, F, isoindole structure C₁₁H₁₀FNO₂
Methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate 7-CF₃, 3-COOMe Methyl ester, CF₃ C₁₁H₈F₃NO₂

Key Observations:

Halogen vs. Trifluoromethyl Substitution: The target compound combines Cl (electron-withdrawing) at position 7 and CF₃ (strongly electron-withdrawing) at position 4, which may synergistically enhance electrophilicity compared to mono-halogenated analogs like Methyl 2-Chloro-1H-indole-3-carboxylate .

Ester Group Position :

  • Ethyl esters at position 2 (target compound) vs. position 3 (Methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate) may influence steric interactions in biological targets. For example, position 2 esters are less sterically hindered in certain indole-based kinase inhibitors .

Isoindole vs. Indole Core :

  • 7-Fluoro-2H-isoindole-1-carboxylic acid ethyl ester features a fused bicyclic isoindole system, which could confer distinct electronic properties compared to the indole scaffold of the target compound.

Biological Activity

7-Chloro-4-trifluoromethyl-1H-indole-2-carboxylic acid ethyl ester is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C10H6ClF3NO2C_{10}H_{6}ClF_{3}NO_{2}. Its structure includes a chloro group and a trifluoromethyl group, which are known to influence biological activity by enhancing lipophilicity and altering interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to 7-Chloro-4-trifluoromethyl-1H-indole-2-carboxylic acid exhibit significant antimicrobial properties. For instance, studies have shown that related indole derivatives can inhibit the growth of Mycobacterium tuberculosis (Mtb) through mechanisms involving the inhibition of specific biosynthetic pathways. The compound's structural features may offer similar activity against Mtb, potentially through multitarget inhibition mechanisms .

Inhibition of Enzymatic Pathways

The compound's potential as an inhibitor of various enzymes has been highlighted in several studies. For example, it may inhibit enzymes involved in amino acid biosynthesis, which is crucial for the survival and replication of bacterial pathogens. Such inhibitory action could be beneficial in developing new antimicrobial therapies .

Study on Antimycobacterial Activity

In a recent study, an indole derivative with structural similarities to 7-Chloro-4-trifluoromethyl-1H-indole-2-carboxylic acid was tested for its ability to reduce bacterial load in infected mice. The results showed a significant reduction in bacterial colonies, suggesting that the compound could enhance host immune responses against Mtb infections .

CompoundMIC (µM)Cytotoxicity (CC50 in Vero Cells)Efficacy in vivo
7-Chloro-4-trifluoromethyl-1H-indole derivative<9.464.510-fold reduction in spleen CFU

The mechanism by which these compounds exert their effects involves interaction with key metabolic enzymes such as dehydroquinate synthase (DHQS). Inhibition of DHQS has been linked to reduced viability of Mtb, indicating that structural modifications in indoles can lead to enhanced antimicrobial efficacy .

Structure-Activity Relationship (SAR)

A detailed analysis of the structure-activity relationship for indole derivatives has revealed that modifications at specific positions can significantly alter biological activity. For instance, the introduction of trifluoromethyl groups has been associated with increased potency against certain bacterial strains. This suggests that further optimization of the compound's structure could yield more effective antimicrobial agents .

Q & A

Q. What are the recommended synthetic routes for preparing 7-Chloro-4-trifluoromethyl-1H-indole-2-carboxylic acid ethyl ester, and how can reaction efficiency be optimized?

A common approach involves esterification of the corresponding carboxylic acid derivative. For example, indole-4-carboxylic acid ethyl ester synthesis ( ) uses refluxing with concentrated H₂SO₄ in ethanol, followed by recrystallization. To optimize efficiency:

  • Catalyst selection : Sulfuric acid is standard, but Lewis acids (e.g., BF₃·Et₂O) may improve yields for sterically hindered substrates.
  • Reaction monitoring : TLC (as in ) or HPLC ensures completion, reducing byproduct formation.
  • Purification : Recrystallization with petroleum ether or column chromatography resolves impurities .

Q. How can researchers address the lack of reported physical-chemical properties (e.g., melting point, solubility) for this compound?

Experimental determination is critical:

  • Melting point : Use differential scanning calorimetry (DSC) or capillary methods.
  • Solubility : Perform shake-flask experiments in solvents (DMSO, ethanol, water) with UV-Vis or NMR quantification.
  • Stability : Accelerated stability studies (40°C/75% RH) under inert atmospheres prevent decomposition .

Q. What safety precautions are essential when handling this compound, given structural similarities to hazardous indole derivatives?

  • Protective gear : Wear P95 respirators (NIOSH/CEN-certified) and chemical-resistant gloves ().
  • Ventilation : Use fume hoods to avoid inhalation of aerosols.
  • Waste disposal : Neutralize acidic byproducts before disposal to prevent environmental contamination .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of electrophilic substitution in the indole core during functionalization?

The electron-withdrawing trifluoromethyl (-CF₃) and chloro (-Cl) groups direct electrophiles to specific positions:

  • CF₃ : Meta-directing due to its strong -I effect, deactivating the indole ring.
  • Cl : Ortho/para-directing but deactivating, competing with -CF₃. Computational modeling (DFT) can map electron density to predict sites for halogenation or nitration .

Q. How can structural contradictions (e.g., conflicting NMR or crystallographic data) be resolved for this compound?

  • Multi-technique validation : Combine ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (as in ).
  • Dynamic effects : Variable-temperature NMR identifies conformational flexibility (e.g., rotamers) that may obscure signals.
  • Crystallography : Resolve tautomerism or polymorphism, as seen in quinoline derivatives () .

Q. What strategies mitigate low yields in trifluoromethyl-substituted indole syntheses?

  • Building block approach : Introduce -CF₃ early via trifluoromethylation of indole precursors (e.g., using Umemoto’s reagent).
  • Microwave-assisted synthesis : Reduces reaction time and improves selectivity for sterically crowded substrates.
  • Protecting groups : Shield reactive sites (e.g., NH of indole) with tert-butoxycarbonyl (Boc) to prevent side reactions .

Q. How do substituents (-Cl, -CF₃) influence the compound’s spectroscopic and reactive properties?

  • NMR shifts : -CF₃ causes significant deshielding in ¹⁹F NMR (~-60 to -70 ppm). -Cl impacts ¹³C NMR (C-Cl ~100-110 ppm).
  • Reactivity : The electron-deficient ring resists nucleophilic attack but facilitates radical or transition metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura).
  • Acid sensitivity : The ester group may hydrolyze under strong acidic conditions, requiring pH-controlled environments .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in reported synthetic yields or purity across studies?

  • Source validation : Cross-check methods with peer-reviewed journals (avoid non-academic sources like BenchChem).
  • Reproducibility : Test protocols with controlled variables (e.g., solvent grade, catalyst batch).
  • Analytical calibration : Ensure HPLC/GC-MS methods are validated with certified reference standards .

Methodological Tables

Parameter Recommended Technique Reference
Melting PointDifferential Scanning Calorimetry (DSC)
SolubilityShake-flask + UV-Vis/NMR
Structural ConfirmationX-ray Crystallography
Reaction MonitoringTLC (Silica GF₂₅₄)

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